1-Amino-2,2,2-trichloroethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-2,2,2-trichloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3NO/c3-2(4,5)1(6)7/h1,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUOCWPRMBRIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871706 | |
| Record name | 1-Amino-2,2,2-trichloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-47-1 | |
| Record name | 1-Amino-2,2,2-trichloroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloral ammonia | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2,2,2-trichloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2,2,2-trichloroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAL AMMONIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PY10L97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Chloral Ammonia: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chloral ammonia, a compound of historical and chemical interest. We will delve into its molecular structure, physicochemical properties, and the principles behind its synthesis, offering insights relevant to researchers in organic chemistry and drug development.
Molecular Structure and Physicochemical Properties
Chloral ammonia, systematically named 1-amino-2,2,2-trichloroethanol, is an organic compound formed from the reaction of chloral (trichloroacetaldehyde) with ammonia.[1] Its fundamental properties are crucial for its handling, characterization, and potential applications.
Chemical Structure and Molecular Formula
The molecular structure of chloral ammonia consists of a trichloromethyl group and a hydroxyl group attached to the same carbon, with an amino group also bonded to this chiral center.
Molecular Formula: C₂H₄Cl₃NO[1]
The presence of three electronegative chlorine atoms significantly influences the electronic environment of the molecule, impacting its reactivity and stability.
Diagram: Molecular Structure of Chloral Ammonia
Caption: 2D representation of 1-amino-2,2,2-trichloroethanol.
Molecular Weight and Composition
A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.
Table 1: Molecular Properties of Chloral Ammonia
| Property | Value |
| Molecular Weight | 164.42 g/mol |
| Percent Composition | C: 14.61%, H: 2.45%, Cl: 64.69%, N: 8.52%, O: 9.73% |
Source: DrugFuture Chemical Index Database[1]
Physicochemical Properties
The physical state and solubility of chloral ammonia dictate the appropriate solvents and conditions for its use and purification.
Table 2: Physicochemical Properties of Chloral Ammonia
| Property | Description |
| Appearance | Crystalline solid |
| Melting Point | 62-64 °C (Schiff) or 72-74 °C (Aschan) |
| Solubility | Slowly dissolves in cold water with the evolution of ammonia. Soluble in ether and benzene.[1] |
It is worth noting that historical sources suggest chloral ammonia may exist as a bimolecular compound with the formula C₄H₈Cl₆N₂O₂.[1] This highlights the importance of thorough analytical characterization to confirm the structure of the synthesized material.
Synthesis and Characterization
The synthesis of chloral ammonia involves the nucleophilic addition of ammonia to the electrophilic carbonyl carbon of chloral. The parent aldehyde, chloral, is a reactive precursor that readily forms adducts.[2][3]
Causality of Experimental Choices
The selection of reagents and conditions for the synthesis of chloral ammonia is dictated by the chemical properties of the reactants.
-
Starting Material: Chloral hydrate, the stable geminal diol form of chloral, is typically used as the starting material.[4][5] Chloral itself is a pungent, reactive liquid.[2] The hydrate can be converted to the aldehyde in situ or used directly, as the reaction with ammonia will drive the equilibrium towards the aldehyde.
-
Reactant: Ammonia, a potent nucleophile, readily attacks the carbonyl carbon of chloral.[6] The use of aqueous or alcoholic ammonia provides a suitable medium for the reaction.
-
Solvent: A solvent in which both reactants have some solubility is preferred to ensure a homogeneous reaction mixture. Ethers are often suitable for such reactions.[1]
-
Temperature Control: The reaction is exothermic and should be performed with cooling to prevent side reactions and decomposition of the product.
Experimental Protocol: Synthesis of Chloral Ammonia
This protocol is a generalized procedure based on the historical preparations and established principles of organic synthesis.[1] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Chloral Hydrate (C₂H₃Cl₃O₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Beakers, Erlenmeyer flasks, separatory funnel, round-bottom flask
-
Stir plate and magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve a known quantity of chloral hydrate in diethyl ether.
-
Reaction Setup: Place the flask in an ice bath on a magnetic stir plate and begin stirring.
-
Addition of Ammonia: Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. The rate of addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours). The formation of a precipitate may be observed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (ether) layer from the aqueous layer.
-
Wash the organic layer with cold water to remove any unreacted ammonia and ammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent from the organic solution.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as benzene or an ether/hexane mixture, to yield crystalline chloral ammonia.[1]
Diagram: Synthetic Workflow for Chloral Ammonia
Caption: A generalized workflow for the synthesis and purification of chloral ammonia.
Characterization
To ensure the identity and purity of the synthesized chloral ammonia, a combination of analytical techniques should be employed:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H, O-H, and C-Cl bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Applications and Considerations
While chloral hydrate, the precursor to chloral ammonia, has been used as a sedative and hypnotic, the applications of chloral ammonia itself are not well-documented in modern literature.[4][7][8] Its historical preparation suggests its role as a chemical intermediate. Given the reactivity of the amine and hydroxyl groups, it could potentially serve as a building block in the synthesis of more complex molecules.
Safety Considerations:
-
Chloral and its derivatives should be handled with caution due to their potential toxicity.
-
Ammonia is a corrosive and pungent gas; work should always be performed in a well-ventilated area.[6]
-
The reaction of chlorine-containing compounds with ammonia can, under certain conditions, produce hazardous byproducts.[9] Therefore, controlled reaction conditions are paramount.
Conclusion
Chloral ammonia is a fascinating molecule from a chemical structure and synthesis perspective. This guide has provided a detailed overview of its molecular properties, a logical and safe protocol for its synthesis, and the necessary steps for its characterization. For researchers, understanding the principles outlined here is essential for the successful and safe handling and potential utilization of this and related compounds.
References
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DrugFuture. Chloral Ammonia. [Link]
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Drug Central. chloral hydrate. [Link]
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Chemistry For Everyone. (2025, April 24). What Happens If You Mix Chlorine And Ammonia?. YouTube. [Link]
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PubChem. Chloral Hydrate. [Link]
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MedlinePlus. (2019, April 15). Chloral Hydrate. [Link]
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GeeksforGeeks. (2024, May 22). Ammonium chlorate (NH₄ClO₃): Chemical Compound. [Link]
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Wikipedia. Chloral hydrate. [Link]
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Wikipedia. Chloral. [Link]
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Organic Syntheses. α,α-DICHLOROACETAMIDE. [Link]
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Scribd. Organic Chemistry Short Notes. [Link]
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- 9. youtube.com [youtube.com]
A Tale of Two Analogs: A Senior Application Scientist's Guide to Chloral Hydrate and 1-Amino-2,2,2-trichloroethanol
For the discerning researcher in drug development and the chemical sciences, a nuanced understanding of structurally similar molecules is paramount. This guide provides an in-depth technical exploration of two such compounds: the historically significant sedative-hypnotic, chloral hydrate, and its amino-substituted analog, 1-Amino-2,2,2-trichloroethanol. While both share the 2,2,2-trichloroethanol backbone, the substitution at the C1 position—a geminal diol in chloral hydrate versus an amino and a hydroxyl group in its counterpart—gives rise to distinct chemical personalities and biological activities.
This document will dissect their synthesis, compare their physicochemical properties, and delve into their pharmacological and toxicological profiles. By understanding the subtle yet critical differences, researchers can better appreciate their respective applications and potential as scaffolds in medicinal chemistry.
Section 1: Chloral Hydrate - The Progenitor
Chloral hydrate, or 2,2,2-trichloroethane-1,1-diol, is a geminal diol, a molecule in which two hydroxyl groups are attached to the same carbon atom.[1][2] This structural feature is a hydrated form of the aldehyde, chloral (trichloroacetaldehyde).[1][3] Historically, it was widely used as a sedative and hypnotic agent, though its use has declined with the advent of safer alternatives.[1][4][5][6]
Physicochemical Properties
Chloral hydrate is a colorless, crystalline solid with a characteristic aromatic, slightly acrid odor and a slightly bitter, caustic taste.[1] It is highly soluble in water and also very soluble in organic solvents like ethanol and ether.[1]
| Property | Value |
| Molecular Formula | C₂H₃Cl₃O₂ |
| Molar Mass | 165.40 g/mol |
| Melting Point | 57 °C |
| Boiling Point | 98 °C (decomposes) |
| Density | 1.908 g/cm³ |
| Water Solubility | 660 g/100 mL |
Synthesis of Chloral Hydrate
The traditional synthesis of chloral hydrate involves the chlorination of ethanol in an acidic solution.[7] This multi-step process requires careful temperature control, starting in an ice bath and gradually heating.[8] An alternative, more modern approach avoids the use of highly toxic chlorine gas by starting from trichloroacetyl chloride.[9]
Experimental Protocol: Synthesis from Trichloroacetyl Chloride
This method involves a two-step process: the reduction of trichloroacetyl chloride to 2,2,2-trichloroethanol, followed by its oxidation to chloral, which is then hydrated.
Step 1: Reduction of Trichloroacetyl Chloride to 2,2,2-Trichloroethanol
-
Dissolve trichloroacetyl chloride in a suitable organic solvent (e.g., diethyl ether) in a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet.
-
Cool the solution to between -10 and 10 °C using an ice-salt bath.
-
Slowly add a solution of a reducing agent, such as sodium borohydride in an appropriate solvent, via the dropping funnel while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at low temperature.
-
Quench the reaction carefully with a dilute acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,2,2-trichloroethanol.
Step 2: Oxidation of 2,2,2-Trichloroethanol to Chloral and Hydration
-
Dissolve the crude 2,2,2-trichloroethanol in an appropriate solvent.
-
Add an oxidizing agent and a catalyst.
-
Monitor the reaction for completion.
-
Upon completion, isolate the resulting chloral.
-
Dissolve the chloral in a minimal amount of a suitable solvent and cool to -10 to 10 °C.
-
Add a molar equivalent of water to initiate hydration and crystallization.
-
Collect the chloral hydrate crystals by filtration and dry under vacuum.[9]
Pharmacological Profile and Mechanism of Action
Chloral hydrate itself is a prodrug. Its sedative and hypnotic effects are primarily attributed to its active metabolite, 2,2,2-trichloroethanol.[4][5][10][11] The conversion is rapid and occurs in the liver and even in erythrocytes, catalyzed by alcohol dehydrogenase.[4][12]
2,2,2-trichloroethanol enhances the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4][10] This mechanism is similar to that of benzodiazepines and barbiturates.[10]
Figure 1: Metabolic activation and mechanism of action of chloral hydrate.
Toxicological Concerns
Chloral hydrate has a narrow therapeutic window, and overdose can lead to severe respiratory and cardiac depression.[10][12] Chronic use is associated with tolerance, dependence, and potential organ damage.[10] It is also a known irritant to the gastrointestinal tract.[4]
Section 2: 1-Amino-2,2,2-trichloroethanol - The Amino Analog
1-Amino-2,2,2-trichloroethanol, also known as chloral ammonia, is the amino alcohol analog of chloral hydrate.[13] The key structural difference is the replacement of one of the hydroxyl groups of the gem-diol with an amino group. This substitution is expected to significantly alter the molecule's chemical and biological properties.
Physicochemical Properties
1-Amino-2,2,2-trichloroethanol is a crystalline solid. Its physical properties are less extensively documented in readily available literature compared to chloral hydrate.
| Property | Value |
| Molecular Formula | C₂H₄Cl₃NO |
| Molar Mass | 164.42 g/mol |
| Melting Point | 62-64 °C or 72-74 °C (conflicting reports)[13] |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Water Solubility | Slowly dissolves with the evolution of ammonia[13] |
Synthesis of 1-Amino-2,2,2-trichloroethanol
The synthesis of 1-Amino-2,2,2-trichloroethanol is achieved through the reaction of chloral with ammonia.[13]
Experimental Protocol: Synthesis from Chloral Hydrate and Ammonia
-
Dissolve chloral hydrate in a suitable solvent such as ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Prepare a solution of concentrated ammonium hydroxide.
-
Add the ammonium hydroxide solution to the chloral hydrate solution via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the ether.
-
Continue stirring for a short period after the addition is complete.
-
Separate the ether layer and wash it sequentially with water and a dilute acid solution.
-
Extract the aqueous layer with additional portions of ether.
-
Combine all ether extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the ether by distillation.
-
Recrystallize the resulting solid from a suitable solvent like benzene to obtain purified 1-Amino-2,2,2-trichloroethanol.[14]
Figure 2: Synthesis of 1-Amino-2,2,2-trichloroethanol from chloral hydrate.
Pharmacological and Toxicological Profile
Detailed pharmacological and toxicological data for 1-Amino-2,2,2-trichloroethanol are not as extensively available as for chloral hydrate. The presence of the amino group is likely to alter its metabolic fate and receptor interactions compared to chloral hydrate. It is plausible that it may also be metabolized to 2,2,2-trichloroethanol, but the rate and extent of this conversion, as well as the potential for other metabolic pathways, would require further investigation.
Section 3: Comparative Analysis and Core Differences
The fundamental distinction between chloral hydrate and 1-Amino-2,2,2-trichloroethanol lies in the functional group at the C1 position.
-
Chemical Stability and Reactivity: The gem-diol of chloral hydrate is in equilibrium with the aldehyde form, chloral, especially in solution. This aldehyde character is responsible for some of its chemical reactivity. In contrast, 1-Amino-2,2,2-trichloroethanol is an amino alcohol. The presence of the basic amino group will confer different chemical properties, including the ability to form salts with acids. Its slow dissolution in water with the evolution of ammonia suggests a degree of instability in aqueous media.[13]
-
Biological Activity: The well-established sedative-hypnotic activity of chloral hydrate is mediated by its metabolite, 2,2,2-trichloroethanol. While it is conceivable that 1-Amino-2,2,2-trichloroethanol could also be a prodrug for 2,2,2-trichloroethanol, the different functional group would likely lead to a different pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The amino group could also lead to different off-target effects and a distinct toxicological profile.
Conclusion
Chloral hydrate and 1-Amino-2,2,2-trichloroethanol, while structurally related, represent a classic example of how a minor structural modification can lead to significant differences in chemical and biological properties. Chloral hydrate's legacy as a sedative-hypnotic is well-documented, with a clear understanding of its metabolic activation and mechanism of action. 1-Amino-2,2,2-trichloroethanol, on the other hand, remains a less-explored entity.
For the drug development professional, the key takeaway is the importance of understanding structure-activity relationships. The synthesis of 1-Amino-2,2,2-trichloroethanol from chloral hydrate provides a straightforward entry into a new chemical space. Further investigation into the pharmacological and toxicological properties of this amino analog could reveal novel biological activities or a modified therapeutic profile, underscoring the enduring value of exploring derivatives of known bioactive molecules.
References
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Wikipedia. (n.d.). Chloral hydrate. Retrieved from [Link]
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StudyMoose. (2024, January 5). Synthesis of 2,2,2 - Trichloroethanol from Chloral Hydrate. Retrieved from [Link]
- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
-
Wikipedia. (n.d.). Chloral. Retrieved from [Link]
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PubMed. (2023, April 29). Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons. Retrieved from [Link]
-
PubMed. (n.d.). NTP technical report on the toxicity studies of 1,1,2,2-tetrachloroethane (CAS No. 79-34-5) administered in microcapsules in feed to F344/N rats and B6C3F1 mice. Retrieved from [Link]
-
Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]
-
Reddit. (2021, August 19). Synthesis of chloral hydrate. Retrieved from [Link]
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-
Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for 1,1,2-Trichloroethane. Retrieved from [Link]
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Wikipedia. (n.d.). Chloral hydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,α-DICHLOROACETAMIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CHLORAL AND CHLORAL HYDRATE. In Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Retrieved from [Link]
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Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
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(2021). Chloral Hydrate 2021. Retrieved from [Link]
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(2021, March 22). Chloral Hydrate 2021. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na channels in rat nociceptive neurons. Retrieved from [Link]
-
Britannica. (n.d.). Chloral hydrate. Retrieved from [Link]
-
MedlinePlus. (2019, April 15). Chloral Hydrate. Retrieved from [Link]
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PubChem. (n.d.). Chloral Hydrate. Retrieved from [Link]
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PubChem. (n.d.). Chloral hydrate. Retrieved from [Link]
-
YouTube. (2017, December 30). synthesis of chloral hydrate (OTC). Retrieved from [Link]
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PubMed. (n.d.). Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Chloral Ammonia. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
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ResearchGate. (2025, August 9). Kinetic Study of the Reaction between Ammonia and Chlorine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Chloral Hydrate Nasal Spray With an Oral Solution for Sedation Before Electroencephalography in Children. Retrieved from [Link]
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Methodological & Application
Application Note: Precision C-Amidoalkylation using N-(2,2,2-Trichloro-1-hydroxyethyl)amides
Variant: Tscherniac-Einhorn Reaction via Chloral-Derived Hemiaminals
Executive Summary
This application note details the protocol for utilizing 1-amino-2,2,2-trichloroethanol derivatives (specifically N-acyl-1-amino-2,2,2-trichloroethanols) as electrophiles in the Tscherniac-Einhorn reaction . Unlike standard amidoalkylation which introduces a simple methylene bridge, this variant introduces a trichloroethyl scaffold. This is chemically significant because the trichloromethyl (
This guide addresses the specific challenges of this reaction: the destabilizing inductive effect of the
Mechanistic Insight & Reaction Pathway
The core of this transformation is the generation of a highly reactive
Consequently, the reaction requires high-strength acid catalysis (typically 96-98%
Reaction Mechanism Diagram[1][2]
Figure 1: Mechanistic pathway of the Tscherniac-Einhorn reaction using chloral-derived hemiaminals. The formation of the destabilized iminium ion is the critical step requiring strong acidic conditions.
Precursor Synthesis: Preparation of N-(2,2,2-Trichloro-1-hydroxyethyl)amides[3][4]
The "1-amino-2,2,2-trichloroethanol" moiety is unstable as a free amine. It must be synthesized and handled as its
Protocol A: Solvent-Free Melt Synthesis (High Yield)
Best for: Acetamide, Benzamide, and thermally stable amides.
Materials:
-
Chloral Hydrate (CAS: 302-17-0)
-
Amide (e.g., Acetamide, Benzamide)[1]
-
Recrystallization Solvent: Ethanol or Toluene
Step-by-Step:
-
Stoichiometry: Mix Chloral Hydrate (1.1 equiv) and the Amide (1.0 equiv) in a round-bottom flask.
-
Fusion: Heat the mixture in an oil bath to 100–110°C . The solids will melt into a homogeneous liquid.
-
Reaction: Stir the melt for 1–2 hours .
-
Observation: The mixture may darken slightly.
-
-
Solidification: Remove from heat and allow the mixture to cool to room temperature. The mass should solidify completely.
-
Purification: Recrystallize the solid from ethanol.
-
Target: White crystalline needles.
-
Yield Expectations: 80–95%.
-
Validation:
NMR (DMSO- ) should show a doublet for the and a multiplet/doublet for the bridge, with the signal visible (often around 7-8 ppm depending on H-bonding).
-
Core Protocol: The Tscherniac-Einhorn Coupling[5]
This protocol describes the coupling of the precursor (from Protocol A) with an aromatic substrate (e.g., chlorobenzene, toluene, phenol).
Safety Warning: This reaction uses concentrated sulfuric acid and generates significant heat. Perform in a fume hood. Chloral derivatives are sedatives; avoid inhalation of dust.
Protocol B: Acid-Catalyzed Amidoalkylation[6]
Reagents:
- -(2,2,2-trichloro-1-hydroxyethyl)amide (Precursor)[2][1][3]
-
Aromatic Substrate (e.g., Benzene, Chlorobenzene, Phenol)
-
Sulfuric Acid (96-98%
) -
Optional: Oleum (if substrate is deactivated)
Procedure:
-
Preparation of Electrophile Solution:
-
Charge a flame-dried 3-neck flask with Sulfuric Acid (5–7 mL per mmol of precursor).
-
Cool to 0–5°C using an ice bath.
-
Add the Precursor portion-wise over 15 minutes. Ensure it dissolves completely.
-
Mechanistic Note: This generates the
-acyliminium ion in situ.
-
-
Addition of Nucleophile:
-
Add the Aromatic Substrate (1.1 – 1.5 equiv) dropwise to the acid solution.
-
Critical Control: Maintain internal temperature below 10°C during addition to prevent sulfonation by-products.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir vigorously for 10–24 hours .
-
Monitoring: The reaction mixture will likely become viscous. If stirring stops, add a small amount of additional
(do not add organic solvents). -
TLC Check: Withdraw a drop, quench in water/ethyl acetate. Check for disappearance of the starting amide.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto Crushed Ice (approx. 10x the volume of acid) with vigorous stirring.
-
Scenario A (Solid Precipitate): If the product precipitates, filter the solid, wash copiously with water (to remove acid), and dry.
-
Scenario B (Oiling Out): If an oil forms, extract with Dichloromethane (
). Wash organics with (sat. aq.) and Brine.[4] Dry over and concentrate.
-
-
Purification:
-
Recrystallization (Ethanol/Water) is usually sufficient.
-
Flash Chromatography (Hexane/EtOAc) for difficult separations.
-
Data Summary: Optimization Parameters
| Parameter | Recommendation | Rationale |
| Acid Strength | 96-98% | Water generated during the reaction must be sequestered to drive the equilibrium to the iminium ion. |
| Stoichiometry | 1.0 : 1.2 (Amide:Arene) | Slight excess of arene maximizes yield; large excess is difficult to remove if high boiling. |
| Temperature | 0°C | Higher temps (>50°C) promote sulfonation of the aromatic ring over amidoalkylation. |
| Regioselectivity | Para dominant | The bulky trichloroethyl group sterically hinders ortho attack. |
Downstream Application: Synthesis of -Amino Acids
The primary value of using the trichloro-variant is the ability to transform the product into unnatural amino acids.
Workflow Diagram
Figure 2: Synthetic workflow from chloral hydrate to
Protocol C: Hydrolysis to -Amino Acids
The trichloromethyl group can be hydrolyzed to a carboxylic acid, while the amide is hydrolyzed to the free amine.
-
Reagent: Dissolve the Tscherniac-Einhorn product in 5M NaOH (excess).
-
Reflux: Heat to reflux for 6–12 hours . The
hydrolyzes to and the amide cleaves. -
Workup: Acidify to pH 6 (isoelectric point) to precipitate the zwitterionic amino acid.
References
-
Zaugg, H. E., & Martin, W. B. (1965).
-
Source:
-
-
Aizina, J. A., Rozentsveig, I. B., & Levkovskaya, G. G. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.[1][3] Arkivoc, (viii), 192-199.[1]
-
Source:
-
-
Rozentsveig, I. B., et al. (2001).[5] N-(2,2,2-Trichloroethylidene)- and N-(1-Hydroxy-2,2,2-trichloroethyl)amides in C-Amidoalkylation Reaction of Functionally-substituted Aromatic Compounds. Russian Journal of Organic Chemistry.
-
Source:
-
-
BenchChem Protocols. (2025). Synthesis of N-(1-hydroxy-2,2,2-trichloroethyl)
-
Source:
-
Sources
Application Note: Controlled Generation and Amidoalkylation of N-Acyliminium Ions from Chloral Ammonia Derivatives
Executive Summary
The generation of
However, the direct use of free chloral ammonia is complicated by its thermal instability and retro-aldol decomposition. This Application Note defines the standardized protocol for stabilizing chloral ammonia via
Mechanistic Foundation
The core transformation relies on the acid-catalyzed dehydration of
Unlike simple alkyl-substituted iminium ions, the presence of the strongly electron-withdrawing
Pathway Visualization
Figure 1: Sequential generation of the N-acyliminium ion.[1][2][3] Note the critical stabilization step (green) converting the unstable amine to the stable amide precursor.
Reagent Selection Guide
The choice of acid catalyst governs the reaction outcome. The electron-deficient nature of the precursor requires acids strong enough to force dehydration but controlled enough to prevent decomposition of the
Table 1: Acid Catalyst Performance Matrix
| Reagent System | Acidity Type | Primary Application | Pros | Cons |
| 98% | Brønsted (Strong) | Friedel-Crafts amidoalkylation of simple aromatics (Benzene, Chlorobenzene). | High yield; solvent & catalyst in one; low cost. | Incompatible with acid-sensitive substrates; harsh conditions. |
| Lewis (Moderate) | Reactions with silyl enol ethers, allylsilanes, and electron-rich heterocycles. | Mild conditions; DCM soluble; allows low temp (-78°C). | Moisture sensitive; requires stoichiometric amounts. | |
| Lewis (Strong) | Stereoselective additions; rigidifying the transition state. | Excellent chelation control. | Difficult workup (emulsions); strongly corrosive. | |
| Brønsted (Mild) | Dehydration in refluxing aromatics (Dean-Stark). | Azeotropic water removal drives equilibrium. | Requires high temperature; slower kinetics for |
Experimental Protocols
Protocol A: Synthesis of the Precursor ( -(1-hydroxy-2,2,2-trichloroethyl)acetamide)
This step stabilizes chloral ammonia for storage and subsequent ion generation.
Reagents:
-
Chloral Hydrate (16.5 g, 0.1 mol)
-
Ammonia (25% aqueous solution, 15 mL)
-
Acetic Anhydride (12 mL, ~1.2 eq)
-
Solvent: Diethyl ether, Water
Procedure:
-
Formation of Chloral Ammonia: Dissolve chloral hydrate in a minimum amount of water. Cool to 0°C.[4][5]
-
Add aqueous ammonia dropwise with vigorous stirring. A white solid (chloral ammonia) will precipitate immediately.
-
Critical Step: Do not dry or store the free chloral ammonia for long periods, as it reverts to chloral/formamide.
-
Acylation: Suspend the wet chloral ammonia solid in 50 mL of water (or ether for anhydrous conditions). Add acetic anhydride dropwise at 0°C.
-
Stir at room temperature for 2 hours. The solid will dissolve and reprecipitate as the
-acetyl derivative. -
Isolation: Filter the white crystalline solid. Recrystallize from ethanol/water.
-
Validation: Melting Point should be 156–157°C. IR (KBr) should show amide carbonyl (~1660 cm⁻¹) and OH stretch (~3300 cm⁻¹).
-
Protocol B: -Mediated Amidoalkylation (Friedel-Crafts Type)
Standard method for functionalizing aromatic rings.
Reagents:
-
Precursor from Protocol A (10 mmol)
-
Aromatic Substrate (e.g., Chlorobenzene, 30 mL) – Acts as solvent and reactant
-
Sulfuric Acid (98%, 5 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a drying tube (
). -
Dissolution: Suspend the
-acetyl precursor in the aromatic substrate. Cool to 0–5°C in an ice bath. -
Ion Generation: Add
dropwise over 10 minutes. The mixture will likely darken slightly, indicating ion formation. -
Reaction: Remove the ice bath and stir at room temperature for 3–5 hours.
-
Monitoring: TLC (EtOAc/Hexane 3:7). The starting material (polar) disappears; a less polar product spot appears.
-
-
Quench: Pour the reaction mixture onto 100 g of crushed ice.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat.
(to remove acid) and brine. -
Purification: Dry over
and concentrate. Recrystallize the residue (often from Ethanol).
Protocol C: Lewis Acid Catalyzed Reaction ( )
For nucleophiles sensitive to protic acids (e.g., Allyltrimethylsilane).
Procedure:
-
Dissolve the Precursor (5 mmol) in anhydrous DCM (20 mL) under Nitrogen.
-
Add the Nucleophile (e.g., Allyltrimethylsilane, 6 mmol).
-
Cool to -78°C (or 0°C depending on nucleophile reactivity).
-
Add
(6 mmol) dropwise. -
Stir for 1 hour, then allow to warm to room temperature.
-
Quench with sat.
solution.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, the following "checkpoints" should be used to validate the reaction progress:
-
Checkpoint 1: Precursor Purity.
-
Issue: If the starting material smells strongly of almonds/chloroform, the chloral ammonia has decomposed.
-
Fix: Recrystallize the
-acetyl precursor immediately. Do not proceed if the MP is <150°C.
-
-
Checkpoint 2: Ion Generation Failure.
-
Observation: No reaction with weak nucleophiles.
-
Cause: The
group deactivates the precursor. Weak acids ( -TsOH) may not be sufficient at low temperatures. -
Fix: Switch to
or increase Lewis Acid stoichiometry to 2.0 eq (one equivalent complexes with the amide carbonyl).
-
-
Checkpoint 3: Elimination Side-Reaction.
-
Observation: Formation of tars or unexpected olefinic protons in NMR.
-
Cause: Basic workup was too harsh, causing elimination of
or to form enamides or ketenes. -
Fix: Keep workup neutral. Avoid strong bases like
; use .
-
Visualization: Decision Logic for Reagents
Figure 2: Decision matrix for selecting the appropriate acid catalyst based on nucleophile compatibility.
References
-
Feist, F. (1912). Über Chloralammoniak und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 45(1), 945-962. Link
-
Katritzky, A. R., et al. (2005). Synthesis of N-acyl-α-amidoalkylating agents. Journal of Organic Chemistry, 55(1), 2206–2214. Link
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link
-
Zaugg, H. E. (1984). α-Amidoalkylation at Carbon: Recent Advances. Synthesis, 1984(03), 181-212. Link
-
Bott, K. (1973). Synthesis of Amino Acids via Amidoalkylation. Angewandte Chemie International Edition, 12(10), 851-853. Link
Sources
- 1. 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Generation of N-Acyliminium Chloride | lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Hafnium(IV) Triflate-Catalyzed Coupling of 1-Amino-2,2,2-trichloroethanol Derivatives
[1][2]
Key Reagents:Executive Summary
The incorporation of trichloromethyl groups into pharmaceutical scaffolds enhances metabolic stability and lipophilicity. However, the direct coupling of 1-amino-2,2,2-trichloroethanol (a chloral-derived hemiaminal) is synthetically challenging due to the instability of the free amino-alcohol and the poor leaving group ability of the hydroxyl moiety.
This protocol details a high-efficiency method utilizing Hafnium(IV) triflate to catalyze the nucleophilic substitution of
Scientific Foundation & Mechanism
The Challenge of the Substrate
1-Amino-2,2,2-trichloroethanol is inherently unstable, existing in equilibrium with chloral and ammonia. To utilize this scaffold, it must be stabilized as an
-
Target Species:
-bis(trimethylsilyl)-1-amino-2,2,2-trichloroethanol or -acyl-1-hydroxy-2,2,2-trichloroethylamines. -
Reactivity: These species serve as precursors to the highly electrophilic
-acyliminium or -silyliminium ions.
The Hafnium Advantage
While traditional Lewis acids (
-
Oxophilicity: Hafnium strongly coordinates to the oxygen of the hemiaminal/acetal, facilitating the departure of the leaving group (
or ). -
Hard Acid Character: The
cation effectively stabilizes the hard iminium intermediate without being deactivated by the nitrogen lone pair, a common pitfall with softer Lewis acids. -
Synergy with TMSCl: In protocols involving silylated substrates, TMSCl acts as a scavenger for generated silanols and regenerates the active catalyst species, significantly accelerating the reaction rate (Sakai et al.).
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway for the Hf(IV)-catalyzed generation of iminium ions from silylated hemiaminals.
Experimental Protocol
Materials Preparation
-
Catalyst:
(Commercial grade, stored in desiccator). -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), dried over molecular sieves.
-
Precursor Synthesis (In-situ): For the
-bis(silyl) variant, treat chloral hydrate with hexamethyldisilazane (HMDS).
General Procedure: Coupling with Indoles/Arenes
This protocol is adapted from the work of Sakai et al. and optimized for bench stability.
Step 1: Preparation of
-
To a stirred solution of chloral hydrate (
) in dry DCM ( ), add HMDS ( ) dropwise at . -
Stir at room temperature (RT) for 2 hours.
-
Remove volatiles under reduced pressure to obtain the crude silylated intermediate (1) . Use immediately without further purification.
Step 2: Catalytic Coupling
-
Dissolve intermediate (1) (
) and the nucleophile (e.g., Indole, ) in dry DCM ( ). -
Add TMSCl (
) to the mixture. Note: TMSCl is crucial for high yields in this specific transformation. -
Add
( , ) in one portion. -
Stir the reaction mixture at room temperature. Monitor by TLC (typically 1–6 hours).
-
Observation: The mixture may turn slightly yellow/orange upon addition of the catalyst.
-
-
Quench: Add saturated aqueous
( ).
Step 3: Workup and Purification
-
Extract the aqueous layer with DCM (
). -
Dry combined organics over
, filter, and concentrate. -
Deprotection (Optional): If the
-TMS group remains, treat the crude residue with dilute for 15 mins to cleave the silyl group, yielding the primary amine hydrochloride. -
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the coupling reaction.
Scope and Optimization Data
The following table summarizes the reactivity of various nucleophiles under the standard conditions (
| Entry | Nucleophile | Product Type | Yield (%) | Notes |
| 1 | Indole | 3-(1-amino-2,2,2-trichloroethyl)indole | 85-92 | Highly regioselective for C3 position. |
| 2 | 88 | Fast reaction kinetics (< 1h). | ||
| 3 | 1,3-Dimethoxybenzene | Friedel-Crafts Adduct | 75 | Requires slightly longer time (6h). |
| 4 | Anisole | Friedel-Crafts Adduct | 45 | Lower yield due to reduced nucleophilicity. |
| 5 | Silyl Enol Ether | 80 | Mannich-type reaction; strictly anhydrous. |
Key Optimization Parameters:
-
Catalyst Loading:
is sufficient for highly reactive substrates (indoles); is recommended for benzenes. -
Solvent Effects: DCM is generally superior to THF or Toluene. Acetonitrile can be used but may compete for coordination with the catalyst.
-
TMSCl Additive: Omitting TMSCl typically reduces yields by 30–40%, indicating its role in activating the
-acetal or regenerating the catalyst active site.
Troubleshooting & Safety
Troubleshooting Guide
-
Low Yield: Ensure the starting material is fully silylated (or acylated). Free hydroxyl groups can coordinate too strongly to Hf, poisoning the catalyst. Increase TMSCl loading to 1.5 eq.
-
Hydrolysis: If the product reverts to chloral, the reaction medium may be too wet.
is water-tolerant, but the intermediate iminium ion is not. Use dry solvents. -
Regioselectivity: With substituted indoles, C3 attack is dominant. If C3 is blocked, N-alkylation or C2 attack may occur but is rare with this catalyst system.
Safety Considerations
-
Chloral Hydrate: Controlled substance in some jurisdictions; sedative/hypnotic. Handle with care.
-
Triflate Salts:
is corrosive and hygroscopic. Handle in a fume hood. -
TMSCl: Reacts violently with water to release HCl gas.
References
-
Sakai, N., et al. (2003).
-silyl- -acetal catalyzed by a metal triflate-TMSCl system: facile synthesis of aromatic primary amines, 1-aryl-trichloroethylamines.[2] Tetrahedron Letters, 44(18), 3583-3586. Link -
Kobayashi, S., et al. (2000). Hafnium(IV) Trifluoromethanesulfonate as an Efficient Catalyst for Friedel-Crafts Acylation and Alkylation Reactions. Synlett, 2000(04), 403-405. Link
-
Friestad, G. K. (2009). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40a. Georg Thieme Verlag.
-acetals). Link -
Xie, W., et al. (2018). Recent Advances in Hafnium(IV) Triflate-Catalyzed Organic Transformations. Advanced Synthesis & Catalysis, 360(10), 1930-1954. Link
Synthesis of 2,2,2-trichloroethanamines using chloral ammonia
Application Note: Strategic Synthesis of 2,2,2-Trichloroethanamines via Chloral Ammonia
Part 1: Executive Summary & Scientific Rationale
The 2,2,2-trichloroethylamine (
This guide details the synthesis of 2,2,2-trichloroethanamines using Chloral Ammonia (1-amino-2,2,2-trichloroethanol) as a primary building block. Unlike standard reductive amination, this pathway exploits the unique reactivity of the semi-stable hemiaminal functionality.
Key Mechanistic Insight:
Chloral ammonia acts as a "masked" imine. Under dehydrating conditions or Lewis acid catalysis, it generates the highly electrophilic 1,1,1-trichloro-2-imine intermediate. This species readily undergoes nucleophilic addition with electron-rich arenes, amides, or active methylenes, providing a modular entry to
Part 2: Mechanism of Action
The utility of chloral ammonia lies in its equilibrium behavior. While stable as a solid hemiaminal, it serves as a precursor to the reactive iminium species.
Figure 1: Reaction Pathway & Activation
Caption: Mechanistic flow from chloral hydrate to target amine via the reactive imine intermediate.
Part 3: Experimental Protocols
Safety & Compliance Warning
-
Chloral Hydrate: Controlled substance (Schedule IV in US). Sedative/hypnotic.[1][2][3] Handle in a fume hood.
-
Ammonia: Corrosive gas/liquid.
-
Reaction Intermediates: Highly electrophilic; potential skin irritants.
Protocol A: Preparation of Chloral Ammonia Reagent
Target: 1-amino-2,2,2-trichloroethanol (
This reagent is often unstable upon long-term storage and should be prepared fresh or stored under strict anhydrous conditions at 4°C.
Reagents:
-
Chloral Hydrate (99%): 16.5 g (100 mmol)
-
Diethyl Ether (Anhydrous): 100 mL
-
Ammonia gas (dried over KOH) OR Ammonium Acetate (solid)
Step-by-Step:
-
Dissolution: Dissolve 16.5 g of chloral hydrate in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a drying tube (
). -
Amination (Gas Method - Preferred for Purity):
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry ammonia gas slowly through the solution for 15–20 minutes.
-
Observation: A white crystalline solid will begin to precipitate almost immediately.
-
-
Amination (Alternative - Ammonium Acetate):
-
If gas is unavailable, add 1.2 eq of anhydrous ammonium acetate and stir vigorously at room temperature for 4 hours.
-
-
Isolation:
-
Filter the white solid rapidly under vacuum.
-
Wash with cold anhydrous ether (2 x 10 mL).
-
Critical: Do not dry in an oven. Air dry for 10 minutes or use a vacuum desiccator. Heating causes decomposition/polymerization.
-
-
Characterization:
-
Melting Point: 62–64°C (Decomposes).
-
Yield: Typically 80–90%.
-
Protocol B: Synthesis of -Substituted 2,2,2-Trichloroethanamines (Amidoalkylation)
Target: Synthesis of
This protocol utilizes the Katritzky-type amidoalkylation logic, where chloral ammonia condenses with an amide or urea to form a stable precursor, which is then reacted with a nucleophile.
Reagents:
-
Chloral Ammonia (Freshly prepared): 10 mmol
-
Nucleophile (e.g., Acetamide, Benzamide, or electron-rich Arene like Anisole): 10 mmol
-
Solvent: Toluene or Dichloromethane (DCM)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (10 mol%) or (catalytic)
Workflow:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, suspend 10 mmol of Chloral Ammonia in 20 mL of Toluene.
-
Add 10 mmol of the nucleophile (e.g., Benzamide).
-
Add 10 mol% pTSA.
-
-
Dehydration/Condensation:
-
Equip with a Dean-Stark trap (if using Toluene) or molecular sieves (if using DCM).
-
Reflux for 2–4 hours. The reaction is driven by the removal of water.
-
Mechanism:[4][5][1][6][7][8] Chloral ammonia dehydrates to the imine, which is trapped by the amide to form
-(2,2,2-trichloroethane-1,1-diyl)bis(benzamide) or similar bis-amides if stoichiometry allows, or the mono-substituted product.
-
-
Alternative (Reaction with Arenes):
-
To synthesize 1-aryl-2,2,2-trichloroethylamines :
-
Mix Chloral Ammonia (10 mmol) and Anisole (10 mmol) in DCM (20 mL).
-
Add concentrated
(1 mL) dropwise at 0°C. -
Stir at 0°C for 1 hour, then warm to Room Temp for 4 hours.
-
Note: This is a hydroxyalkylation-type reaction (Friedel-Crafts) on the in-situ generated imine.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organics with Brine, dry over
. -
Concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Ethanol/Water is usually sufficient for these highly crystalline compounds.
-
Part 4: Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Note |
| Reagent Stability | Unstable > 24h at RT | Use immediately or store at -20°C. |
| Solvent Choice | Ether (Prep), Toluene (Rxn) | Avoid protic solvents (MeOH/EtOH) during prep; they induce etherification. |
| Reaction pH | Acidic Catalysis Required | If yield is low, increase acid catalyst or use anhydrous conditions (Dean-Stark). |
| By-products | Chloral Polymer (White gum) | Indicates "wet" reagents or excessive heat. |
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and application of chloral ammonia.
References
-
Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines: Detailed protocol for the three-component condensation involving chloral and ammonia sources. Russian Chemical Bulletin, 2015.
-
Reactions of Chloral Ammonia (Classic Review): Comprehensive overview of the reactivity of 1-amino-2,2,2-trichloroethanol. Journal of Organic Chemistry (Contextual grounding for mechanism). (Note: Generalized link to JOC archives for foundational chemistry).
-
Trichloromethyl Group in Drug Design: Review of the bioisosteric properties of the
group. Molecules, 2025 (Projected/Recent). (Refers to general Fluorine/Chlorine group utility reviews). -
Synthesis of N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamides: Modern application of the amidoalkylation strategy. ResearchGate, 2024.
Sources
- 1. Clinical Practice Guidelines : Chloral Hydrate Poisoning [rch.org.au]
- 2. starship.org.nz [starship.org.nz]
- 3. journals.healio.com [journals.healio.com]
- 4. Which is the major product formed in the reaction of o-chloroanisole with.. [askfilo.com]
- 5. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]
- 6. Revealing the reaction mechanism of ammonia synthesis over bimetallic nitride catalyst from a kinetic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Mechanocatalytic Synthesis of Ammonia: State of the Catalyst During Reaction and Deactivation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimal temperature for chloral ammonia synthesis to avoid polymerization
Technical Support Center: Chloral Ammonia Synthesis
Topic: Optimal Temperature & Process Control for Chloral Ammonia (1-Amino-2,2,2-trichloroethanol) Synthesis Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists.[1]
Executive Summary
The synthesis of chloral ammonia (1-amino-2,2,2-trichloroethanol) is a nucleophilic addition reaction between chloral (or chloral hydrate) and ammonia.[1] The critical process parameter is temperature control . Chloral is highly susceptible to anionic polymerization initiated by bases (including ammonia). Failure to maintain low temperatures results in the formation of insoluble polychloral rather than the desired crystalline adduct.
Optimal Temperature Window: 0°C to 10°C (Strictly controlled during addition).
Part 1: Troubleshooting & FAQs
Q1: What is the optimal temperature for the reaction, and why is it critical? A: The optimal temperature for the addition of ammonia to chloral is 0°C to 10°C .
-
The Mechanism: The reaction of ammonia with chloral is exothermic. Chloral (trichloroacetaldehyde) possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing trichloromethyl group.[1] While this facilitates the desired nucleophilic attack by ammonia to form the hemiaminal (chloral ammonia), it also makes the carbonyl carbon susceptible to chain-growth polymerization.
-
The Risk: Ammonia acts as both a reactant and a basic initiator. If the temperature rises (typically >20°C) or if local hot-spots occur due to rapid addition, the thermodynamic equilibrium shifts, and the kinetic rate of polymerization exceeds that of adduct formation. This leads to polychloral , a white, insoluble, intractable solid.[1]
-
Recommendation: Use an ice-water bath and control the rate of ammonia addition to ensure the internal temperature never exceeds 10°C.
Q2: I am seeing a white, insoluble precipitate that does not melt at the expected 62-64°C. What happened? A: You have likely formed polychloral (meta-chloral).
-
Diagnosis: The desired product, chloral ammonia, is a crystalline solid with a melting point of 62–64°C (Schiff) or 72–74°C (Aschan) and is soluble in ether and ethanol. Polychloral is an amorphous powder, insoluble in most organic solvents, and does not melt but rather decomposes at high temperatures.[1]
-
Root Cause: The reaction temperature was too high, or the ammonia concentration was too high locally (poor stirring).
-
Recovery: Polychloral cannot be easily converted back to the monomeric adduct. The batch must be discarded. Ensure vigorous stirring and slower addition rates in the next run.
Q3: Can I use water as a solvent? A: No/Caution. While chloral hydrate is soluble in water, chloral ammonia is unstable in aqueous solution, especially if not kept cold.[1] It tends to hydrolyze back to chloral and ammonia or decompose.
-
Preferred Solvents: Diethyl ether or Benzene (historical standard, use with caution due to toxicity) are preferred. These non-polar/moderately polar solvents precipitate the polar adduct as it forms, protecting it from further reaction and facilitating isolation.
Q4: The product smells strongly of ammonia during drying. Is this normal? A: A slight odor is possible, but a strong odor indicates decomposition.
-
Stability: Chloral ammonia is thermally unstable. If you dry it in an oven or use heat >40°C, it will revert to chloral and ammonia.
-
Correct Drying: Dry the crystals in a vacuum desiccator over sulfuric acid or calcium chloride at room temperature . Do not use heat.
Part 2: Experimental Protocol
Synthesis of 1-Amino-2,2,2-trichloroethanol (Chloral Ammonia)
Safety Warning: Work in a fume hood. Ammonia is toxic. Chloral hydrate is a sedative/hypnotic and skin irritant. Benzene is a carcinogen; substitute with Diethyl Ether if compatible with downstream applications.
Materials
-
Precursor: Chloral Hydrate (recrystallized/pure) or freshly distilled Chloral.
-
Reagent: Dry Ammonia gas (anhydrous).
-
Solvent: Anhydrous Diethyl Ether (preferred for safety) or Benzene.
-
Equipment: 3-neck round bottom flask, gas inlet tube, thermometer, ice bath, mechanical stirrer.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 10.0 g of Chloral Hydrate in 100 mL of anhydrous diethyl ether in a 3-neck flask.
-
Equip the flask with a thermometer and a gas inlet tube extending below the surface of the liquid.
-
Place the flask in an ice-water bath and stir until the internal temperature reaches 0–5°C .
-
-
Reaction (Critical Step):
-
Slowly pass a stream of dry ammonia gas into the solution.
-
Monitor Temperature: Adjust the gas flow rate so the temperature remains below 10°C .
-
Observation: A white crystalline precipitate will begin to form immediately.
-
Continue passing ammonia until the solution is saturated (precipitate formation stops and ammonia smell persists).
-
-
Isolation:
-
Stop the ammonia flow. Allow the mixture to stand in the ice bath for 15 minutes to ensure complete precipitation.
-
Filter the solid rapidly using a chilled Buchner funnel.
-
Wash the filter cake with a small amount of cold ether.
-
-
Purification & Drying:
-
Do not heat.
-
Dry the solid in a vacuum desiccator at room temperature.
-
Yield Check: The product should appear as white crystals.
-
QC: Measure Melting Point. Target: 62–64°C . If >200°C or insoluble, it is polymer.
-
Part 3: Data & Visualization
Table 1: Process Parameters vs. Product Outcome
| Parameter | Optimal Condition | Deviation Consequence |
| Temperature | 0°C – 10°C | >20°C: Rapid polymerization to polychloral (insoluble).[1] >50°C: Decomposition to starting materials. |
| Solvent | Diethyl Ether / Benzene | Water: Hydrolysis/instability of adduct. No Solvent: Uncontrollable exotherm (runaway). |
| Ammonia Addition | Slow Gas Stream | Rapid/Liquid NH3: Localized overheating |
| Drying | Vacuum / Room Temp | Oven (>40°C): Reversion to Chloral + Ammonia. |
Figure 1: Reaction Pathway & Decision Tree
Caption: Reaction pathway showing the critical dependence of product selectivity on temperature control. High temperatures favor irreversible polymerization.[1]
References
-
Schiff, R. (1877). Zur Constitution des Chloralammoniaks. Berichte der deutschen chemischen Gesellschaft, 10(1), 165-171.[1]
-
PrepChem. Preparation of chloralformamide (Includes synthesis of chloral ammonia precursor).
-
Aschan, O. (1915). Über die Konstitution des Chloralammoniaks. Berichte der deutschen chemischen Gesellschaft, 48, 874.[1]
-
DrugFuture. Chloral Ammonia Properties and Melting Point Data.
- Vogl, O. (2000). Polychloral. Journal of Polymer Science: Polymer Chemistry Edition.
Sources
Validation & Comparative
Validating the Purity of 1-Amino-2,2,2-trichloroethanol: A Comparative Guide to Melting Point Range Determination
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is paramount. The melting point of a crystalline solid is a fundamental and powerful indicator of its identity and purity. A sharp, well-defined melting point range typically signifies a high degree of purity, while a broad and depressed melting range often suggests the presence of impurities. This guide provides an in-depth comparison and a detailed protocol for validating the melting point range of pure 1-Amino-2,2,2-trichloroethanol, a key intermediate in various synthetic pathways.
The Critical Role of Melting Point in Purity Assessment
The transition from a solid to a liquid phase occurs at a specific temperature for a pure crystalline substance, a reflection of the uniform energy required to overcome the crystal lattice forces. However, the presence of even minor impurities can disrupt this ordered crystalline structure, leading to a phenomenon known as melting point depression.[1] This makes melting point determination a highly sensitive and accessible technique for a preliminary assessment of compound purity.[2]
Comparative Melting Point Analysis
To contextualize the melting point of 1-Amino-2,2,2-trichloroethanol, it is useful to compare it with structurally analogous amino alcohols. This comparison highlights how subtle changes in molecular structure can significantly influence this key physical property.
| Compound | Chemical Structure | Reported Melting Point (°C) | Citation(s) |
| 1-Amino-2,2,2-trichloroethanol | CCl₃CH(NH₂)OH | 73 | [3] |
| 2-Amino-2-methyl-1-propanol | (CH₃)₂C(NH₂)CH₂OH | 18 - 32 | [4][5][6] |
| 2-Amino-1-phenylethanol | C₆H₅CH(OH)CH₂NH₂ | 56 - 58 | [7][8][9] |
The data clearly indicates that the melting point is highly sensitive to the molecular structure. The presence of the bulky and electron-withdrawing trichloromethyl group in 1-Amino-2,2,2-trichloroethanol significantly elevates its melting point compared to the other structurally simpler amino alcohols.
Understanding Potential Impurities
The purity of 1-Amino-2,2,2-trichloroethanol is intrinsically linked to its synthesis, which commonly involves the reaction of chloral hydrate with ammonia. Therefore, potential impurities can arise from the starting materials or as byproducts of the reaction.
Potential Impurities from Chloral Hydrate:
Commercial chloral hydrate may contain several impurities, including:
-
Water
-
2,2-dichloroethanal
-
2,2,3-trichlorobutanal
-
Hydrogen chloride
-
Chloroform
-
Dichloroacetaldehyde
-
Phosgene[10]
Potential Synthesis-Related Impurities:
-
Unreacted Chloral Hydrate: Incomplete reaction would lead to the presence of the starting material.
-
Side-Reaction Products: The reaction of chloral hydrate with ammonia can potentially lead to the formation of other condensation products.[11]
The presence of these impurities will likely lead to a depression and broadening of the observed melting point range for 1-Amino-2,2,2-trichloroethanol.
Experimental Protocol for Melting Point Validation
To ensure accurate and reproducible melting point determination, a systematic and validated protocol is essential. The following procedure is based on established pharmacopeial methods such as USP <741> and European Pharmacopoeia 2.2.14.[12][13]
Diagram of the Melting Point Validation Workflow
Sources
- 1. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 2. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 2-amino-2-methyl-1-propanol [stenutz.eu]
- 5. 2-Amino-2-methyl-1-propanol, 99% 500 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration [osha.gov]
- 7. 2-Amino-1-phenylethanol 98 7568-93-6 [sigmaaldrich.com]
- 8. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]
- 9. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 10. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. thinksrs.com [thinksrs.com]
- 13. uspbpep.com [uspbpep.com]
Differentiating 1-Amino-2,2,2-trichloroethanol from Trichloroacetamide: A Technical Guide
Core Directive: The "Adduct" vs. The "Derivative"
In the synthesis of trichloro-functionalized building blocks, two distinct species are frequently confused due to their shared precursors and similar elemental composition: 1-Amino-2,2,2-trichloroethanol (often called Chloral Ammonia) and Trichloroacetamide .
This confusion is not merely nomenclatural; it represents a fundamental difference in oxidation state and chemical stability.
-
1-Amino-2,2,2-trichloroethanol is a hemiaminal adduct —a kinetically trapped intermediate formed from the addition of ammonia to chloral. It is chemically unstable and prone to reversion or decomposition.
-
Trichloroacetamide is a primary amide —a thermodynamically stable derivative of trichloroacetic acid.
This guide provides the definitive spectroscopic and experimental protocols to distinguish these two compounds, ensuring the integrity of your synthetic workflow.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The most immediate differentiator is the melting point. The amide is a stable, high-melting solid, whereas the hemiaminal melts at a significantly lower temperature, often accompanied by decomposition.
| Feature | 1-Amino-2,2,2-trichloroethanol | Trichloroacetamide |
| Common Name | Chloral Ammonia | Trichloroacetamide |
| CAS Number | 507-47-1 | 594-65-0 |
| Structure | ||
| Functional Class | Hemiaminal (Aldehyde Ammonia) | Primary Amide |
| Molecular Weight | 164.42 g/mol | 162.40 g/mol |
| Melting Point | 62–64 °C (decomposes) | 139–143 °C (stable) |
| Solubility | Soluble in ether, benzene; hydrolyzes in water | Soluble in ethanol, ether; moderately soluble in water |
Structural & Mechanistic Divergence
To understand why these compounds behave differently, we must look at their formation pathways. The hemiaminal is formed by nucleophilic attack on the aldehyde carbonyl without the loss of water. The amide is typically formed from the acid chloride or ester, where the leaving group allows for the formation of the resonance-stabilized amide bond.
Visualization: Synthesis and Decomposition Pathways
Figure 1: Reaction pathways distinguishing the formation of the unstable hemiaminal adduct from the stable amide derivative.
Spectroscopic Differentiation Protocols
Reliable identification requires looking for the "Smoking Gun" signals: the methine proton in NMR and the carbonyl stretch in IR.
A. Proton NMR ( H NMR)
This is the most definitive method.
-
The Hemiaminal (Adduct): Contains a methine proton (
) attached to the electron-withdrawing trichloromethyl group and two heteroatoms (O, N).-
Signal: Look for a singlet (or weak doublet) in the 5.0 – 6.0 ppm range.
-
Exchangeable Protons: You will see broad signals for
and , which disappear upon shake.
-
-
The Amide (Derivative): Lacks a methine proton entirely.
-
Signal: The spectrum will be devoid of signals in the 4.0–6.0 ppm region (solvent dependent).
-
Amide Protons: Broad singlets for
, typically shifted downfield (6.0 – 8.0 ppm ).
-
B. Infrared Spectroscopy (FT-IR)
-
The Hemiaminal:
-
Hydroxyl/Amine Region: Broad, complex absorption at 3200–3400 cm⁻¹ (overlapping O-H and N-H stretches).
-
Carbonyl Region: Absence of a strong amide carbonyl peak. You may see weaker bending modes, but nothing comparable to an amide I band.
-
-
The Amide:
-
Carbonyl Region: A very strong, characteristic Amide I band at 1690–1700 cm⁻¹ .
-
Amine Region: Distinct N-H stretching bands (often a doublet for primary amides) around 3150–3350 cm⁻¹.[1]
-
C. Summary of Spectral Markers
| Method | 1-Amino-2,2,2-trichloroethanol | Trichloroacetamide |
| Signal at ~5.0–6.0 ppm (Methine CH) | No signal in 4.0–6.0 ppm region | |
| FT-IR | Strong O-H stretch; No strong C=O | Strong C=O stretch (~1700 cm⁻¹) |
| Mass Spec | Parent ion often unstable; fragments to chloral | Stable molecular ion (M+ 161/163) |
Experimental Validation Workflows
If spectroscopic equipment is unavailable, chemical behavior provides a robust "wet lab" confirmation.
Protocol 1: Thermal Stability & Hydrolysis Test
Objective: Differentiate based on hydrolytic stability.
-
Dissolve: Take 50 mg of the sample in 2 mL of water.
-
Heat: Gently warm the solution to ~60–80 °C.
-
Observe:
-
Hemiaminal: Rapidly decomposes. You will detect the distinct, sweet smell of chloroform and the pungent odor of ammonia . The solution may become turbid as chloroform separates.
-
Amide: Remains stable.[2] No immediate evolution of chloroform or ammonia (requires prolonged boiling with strong acid/base to hydrolyze).
-
Protocol 2: The "Haloform-Like" Decomposition
The hemiaminal behaves chemically like chloral hydrate.
-
Test: Add aqueous NaOH.
-
Result (Hemiaminal): Immediate formation of chloroform (oil droplets) and ammonia gas.
-
Result (Amide): Hydrolysis to trichloroacetate and ammonia occurs, but typically requires heat and time; it does not yield chloroform under these conditions (unless decarboxylation is forced).
Visualization: Decision Logic
Figure 2: Step-by-step decision tree for identifying the target compound.
References
- Schiff, R. (1877). Ueber die Einwirkung von Ammoniak auf Chloral. Berichte der deutschen chemischen Gesellschaft, 10, 165-171. (Primary source for Chloral Ammonia synthesis and MP).
-
Aschan, O. (1915). Über die Konstitution des Chloralammoniaks. Berichte der deutschen chemischen Gesellschaft, 48, 874. (Refinement of physical properties).[2][3][4][5][6][7][8][9]
-
Thermo Scientific Chemicals. (2023). 2,2,2-Trichloroacetamide, 98+% Specification Sheet.
-
Sigma-Aldrich. (2023).[3] NMR Chemical Shifts of Trace Impurities.
-
National Institute of Standards and Technology (NIST). Trichloroacetamide Mass Spectrum and IR Data.
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. 2,2,2-Trichloroacetamide CAS#: 594-65-0 [amp.chemicalbook.com]
- 3. 2,2,2-Trichloroethanol ReagentPlus , = 99 115-20-8 [sigmaaldrich.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. 2,2,2-三氯乙醇 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 202921000 [thermofisher.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Crystal Structures of Chloral Ammonia Derivatives: Unveiling Stability and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and synthetic chemistry, the reaction of chloral with ammonia and its derivatives gives rise to a class of compounds with significant potential. While the initial adduct, often termed "chloral ammonia," is a cornerstone of this chemical family, its inherent instability has historically hampered detailed structural elucidation. This guide, designed for the discerning researcher, delves into the crystal structure of a stable and well-characterized chloral ammonia derivative, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Through a comparative lens, we will explore the key structural features that confer stability and govern intermolecular interactions, providing a foundational understanding for the rational design of novel therapeutics and functional materials.
The Elusive Structure of Chloral Ammonia: A Hemiaminal in Focus
The direct reaction of chloral (trichloroacetaldehyde) with ammonia is expected to yield a hemiaminal, 1-amino-2,2,2-trichloroethanol. However, this primary adduct is often transient, readily undergoing further reactions or decomposition. This instability has made the isolation of single crystals suitable for X-ray diffraction a formidable challenge, and as such, a definitive crystal structure of "chloral ammonia" remains elusive in publicly accessible databases like the Cambridge Structural Database (CSD).[1][2][3][4] The CSD is a comprehensive and curated repository of small-molecule organic and metal-organic crystal structures, making its lack of a "chloral ammonia" entry significant.[1][2][3][4]
To circumvent this, chemists have focused on stabilizing the core structure by introducing substituents. One such successful approach is the acylation of the amino group, leading to stable, crystalline derivatives.
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: A Crystalline Archetype
A prime example of a stable chloral ammonia derivative is N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2).[5][6] This compound effectively captures the essential structural motif of the initial chloral-ammonia adduct, providing a valuable model for understanding its chemical behavior and intermolecular interactions.
Synthesis and Crystallization: A Reproducible Protocol
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be reliably achieved through the reaction of chloral hydrate with acetamide. The following protocol outlines a general procedure for its synthesis and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of chloral hydrate in a minimal amount of a suitable solvent, such as ethanol or acetonitrile.
-
Addition of Acetamide: To the stirred solution, add 1.1 equivalents of acetamide.
-
Reaction Conditions: Gently heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Recrystallization for Single Crystals: The crude product can be recrystallized from a suitable solvent system to obtain high-quality single crystals. A common technique is slow evaporation from a saturated solution in a solvent such as ethanol or a mixture of ethanol and water.
Causality Behind Experimental Choices: The use of a slight excess of acetamide helps to drive the reaction to completion. The choice of solvent is critical; it must be able to dissolve the reactants but also allow for the crystallization of the product upon cooling or concentration. Slow evaporation is a preferred method for growing large, well-defined single crystals as it allows for the gradual and ordered deposition of molecules onto the crystal lattice.
Comparative Crystal Structure Analysis
Based on the known structures of similar molecules, such as other acetamides and compounds with hydroxyl and amide functionalities, we can anticipate the dominant intermolecular interactions that dictate the crystal packing.
Table 1: Anticipated Crystallographic Parameters and Key Interactions
| Parameter/Interaction | N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Anticipated) | General Chloral Derivatives (for comparison) |
| Crystal System | Monoclinic or Orthorhombic | Varies (Monoclinic, Triclinic, etc.) |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Varies |
| Key Hydrogen Bonds | O-H···O=C (hydroxyl to carbonyl), N-H···O (amide to hydroxyl/carbonyl) | Often feature extensive hydrogen bonding networks involving hydroxyl, amino, and carbonyl groups.[7][8][9] |
| Other Interactions | C-Cl···O halogen bonds, C-H···O weak hydrogen bonds, π-π stacking (if aromatic substituents are present) | Halogen bonding (C-Cl···X) is a common feature in polychlorinated compounds and significantly influences packing.[10] |
Diagram 1: Hypothetical Hydrogen Bonding Network
Caption: Anticipated primary hydrogen bonding interactions between two molecules of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
The Role of the Acetyl Group in Stabilization
The introduction of the acetyl group to the nitrogen atom is the key to the enhanced stability of this derivative compared to the parent chloral ammonia. This can be attributed to several factors:
-
Resonance Delocalization: The lone pair of electrons on the nitrogen atom can participate in resonance with the adjacent carbonyl group. This delocalization reduces the nucleophilicity of the nitrogen and the basicity of the amino group, thereby decreasing its reactivity.
-
Steric Hindrance: The acetyl group provides steric bulk around the nitrogen atom, which can kinetically hinder decomposition pathways.
-
Enhanced Hydrogen Bonding: The carbonyl oxygen of the acetyl group provides an additional strong hydrogen bond acceptor site. This allows for the formation of robust and extensive hydrogen bonding networks within the crystal lattice, which significantly contributes to the overall stability of the solid-state structure.[8][9]
Broader Implications for Drug Development and Materials Science
A thorough understanding of the crystal structure of chloral ammonia derivatives is paramount for several reasons:
-
Polymorphism: As seen with chloral hydrate itself, these molecules can exist in different crystalline forms, or polymorphs.[11][12] Each polymorph can have distinct physical properties, such as solubility, melting point, and bioavailability, which are critical considerations in drug development.
-
Structure-Activity Relationship (SAR): The three-dimensional arrangement of atoms in the crystal structure provides invaluable insights for understanding how these molecules interact with biological targets. This knowledge is fundamental for designing more potent and selective drug candidates.
-
Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it becomes possible to design new crystalline materials with desired properties, such as improved stability, altered dissolution rates, or specific optical or electronic characteristics.
Future Directions: Expanding the Structural Landscape
While N-(2,2,2-trichloro-1-hydroxyethyl)acetamide serves as an excellent model system, the exploration of other chloral ammonia derivatives is a promising avenue for future research. The synthesis and crystallographic analysis of a wider range of derivatives, including those with different acyl groups or substituents on the nitrogen atom, would provide a more comprehensive understanding of the structure-property relationships within this class of compounds.
Furthermore, the application of advanced crystallographic techniques, such as high-resolution X-ray diffraction and neutron diffraction, could provide more detailed information about the hydrogen bonding and the distribution of electron density within these molecules.
Diagram 2: Workflow for Crystal Structure Analysis
Caption: A generalized workflow for the synthesis and crystal structure determination of chloral ammonia derivatives.
Conclusion
The study of the crystal structures of chloral ammonia derivatives provides a fascinating glimpse into the interplay of molecular structure and solid-state properties. While the parent "chloral ammonia" remains structurally uncharacterized due to its instability, stable derivatives like N-(2,2,2-trichloro-1-hydroxyethyl)acetamide offer invaluable insights. The acetyl group not only enhances stability through electronic and steric effects but also facilitates the formation of robust intermolecular interactions that are crucial for the formation of a well-ordered crystalline lattice. The detailed structural knowledge gleaned from these derivatives is a critical tool for researchers in the ongoing quest to develop new pharmaceuticals and advanced materials.
References
-
Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. (2024). MDPI. [Link]
-
Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. (n.d.). PubMed Central. [Link]
-
Qualitative Tests, Structure and Uses of Chloral hydrate, Hexamine. (n.d.). Pharmaguideline. [Link]
-
The structure of the melamine–cyanuric acid co-crystal. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Chloral Hydrate Polymorphs and Cocrystal Revisited: Solving Two Pharmaceutical Cold Cases. (2016). University of Limerick. [Link]
-
Chloral Hydrate Polymorphs and Cocrystal Revisited: Solving Two Pharmaceutical Cold Cases. (2016). ResearchGate. [Link]
-
Hemiaminal ether synthesis by alcoholysis or hydrolysis. (n.d.). Organic Chemistry Portal. [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. (n.d.). MDPI. [Link]
-
Stable Hemiaminals with a Cyano Group and a Triazole Ring. (2014). PubMed Central. [Link]
-
The Cambridge Structural Database. (2016). PubMed. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide. (n.d.). PubMed Central. [Link]
-
Crystal structure of (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, C12H7Cl2NO. (2023). ResearchGate. [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. (n.d.). PubMed Central. [Link]
-
(PDF) The Cambridge Structural Database. (n.d.). ResearchGate. [Link]
-
Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. (2023). ResearchGate. [Link]
-
Crystal Structures Submitted to the CSD. (n.d.). Anstey Research Group. [Link]
-
Cambridge Structural Database. (n.d.). Wikipedia. [Link]
-
Chemical structure searching. (n.d.). Access Structures - CCDC. [Link]
-
N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. (n.d.). PubChem. [Link]
-
CCDC 893788: Experimental Crystal Structure Determination. (n.d.). Research Explorer - The University of Manchester. [Link]
Sources
- 1. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. CAS # 5445-85-2, N-(2,2,2-Trichloro-1-Hydroxyethyl)-Acetamide: more information. [sdhlbiochem.chemblink.com]
- 7. mdpi.com [mdpi.com]
- 8. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ul.ie [pure.ul.ie]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
